Bfpet

Description

Structure

3D Structure

Properties

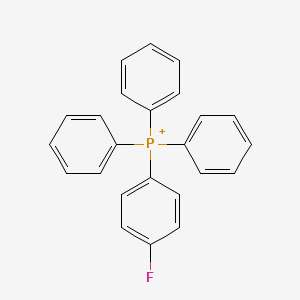

Molecular Formula |

C24H19FP+ |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4-fluorophenyl)-triphenylphosphanium |

InChI |

InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 |

InChI Key |

QWPLCHDPESWJRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Bfpet?

An In-depth Technical Guide on the Core Mechanisms of Action for BFPET and "BTF plus"

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" is associated with at least two distinct products in the biomedical and veterinary fields. This guide provides a detailed technical overview of the mechanism of action for each, based on available public data. The first is This compound™ , a myocardial perfusion imaging (MPI) agent for positron emission tomography (PET) developed by FluoroPharma Inc. The second is "BTF plus," a veterinary medicinal product for the normalization of metabolic processes.

This compound™: A Myocardial Perfusion Imaging Agent

This compound™ is a novel Fluorine-18 (¹⁸F) labeled radiopharmaceutical tracer designed for myocardial perfusion imaging (MPI) using Positron Emission Tomography (PET)[1]. Its primary application is in "rest-stress" cardiac tests to assess blood flow to the heart muscle, aiding in the diagnosis of coronary artery disease (CAD)[2].

General Mechanism of Action

As a PET tracer for MPI, the fundamental mechanism of this compound™ involves its distribution into the myocardium in a manner proportional to blood flow. After intravenous injection, the ¹⁸F isotope decays, emitting positrons that annihilate with electrons in the tissue to produce two 511 keV gamma photons. These photons are detected by the PET scanner to generate an image reflecting the tracer's distribution and, by extension, the perfusion of the heart muscle[3].

While the precise molecular target of this compound™ is not explicitly detailed in the provided documentation, one press release suggests it may provide information on myocardial mitochondrial damage [2]. Many ¹⁸F-labeled MPI agents function as lipophilic cations that accumulate in mitochondria due to the negative mitochondrial membrane potential. Some are designed as analogues of mitochondrial complex-1 (MC-1) inhibitors[4]. This suggests a probable mechanism where this compound™ is taken up by cardiomyocytes and retained within the mitochondria, with the level of accumulation being dependent on both blood flow (delivery) and mitochondrial function.

Pharmacokinetics and Biodistribution

Phase I clinical trial results for this compound™ have highlighted key pharmacokinetic characteristics[1]:

-

Fast Blood Clearance: The tracer is rapidly cleared from the bloodstream.

-

Rapid and Stable Myocardial Uptake: It is quickly taken up by the heart muscle and remains there for a duration sufficient for imaging.

-

High Heart-to-Background Ratios: This indicates a strong signal from the target organ (heart) compared to surrounding tissues. Animal studies reported a target-to-blood ratio of 70:1[2].

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| Target-to-Blood Ratio | 70:1 | Animal | [2] |

Note: Further quantitative data from clinical trials (e.g., dosimetry, half-life in tissues) are not detailed in the provided search results.

Experimental Protocols

Phase I Clinical Trial for this compound™

-

Objective: To evaluate the safety, distribution, and dosimetry of this compound™.

-

Design: Single-center, open-label study.

-

Subjects: 12 healthy volunteers.

-

Procedure: A single dose of this compound™ was administered via injection at rest. Subjects were monitored for adverse events, and clinical and laboratory tests were conducted as follow-ups. Biodistribution was assessed through PET imaging.

-

Principal Investigator: Alan J. Fischman, MD, PhD, at Massachusetts General Hospital.

-

Status: Completed, with positive safety results announced in July 2008[1].

Visualizations

Caption: Workflow of this compound™ from injection to PET image generation.

"BTF plus": A Veterinary Metabolic Normalizer

"BTF plus" is a complex veterinary medicinal product designed to correct and normalize metabolic processes in animals and poultry. It acts as a tonic, stimulating, and general strengthening agent[5][6][7].

Mechanism of Action

The mechanism of action of "BTF plus" is a composite of the individual actions of its three active ingredients: Butafosfan, L-Carnitine, and Cyanocobalamin (Vitamin B₁₂)[5][6].

-

Butafosfan: A derivative of phosphonic acid, butafosfan acts as a metabolic stimulant and adaptogen. It enhances resistance to negative factors and supports growth and development. Its primary role is to provide a source of organic phosphorus to support energy metabolism[5][6].

-

L-Carnitine: This amino acid is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane into the mitochondrial matrix for β-oxidation and subsequent energy production. It also modulates the level of coenzyme A. L-carnitine exhibits an anabolic effect by stimulating protein synthesis, mobilizes lipids from fat depots, improves appetite, and reduces the intensity of apoptosis[5].

-

Cyanocobalamin (Vitamin B₁₂): As a vital cofactor, Vitamin B₁₂ is involved in hematopoiesis (blood cell formation) and the metabolism of organic acids. It also has a lipotropic action, helping to prevent the accumulation of fat in the liver[5].

Combined Therapeutic Effect

The synergistic action of these three components results in a comprehensive metabolic normalization:

-

Energy Metabolism: Butafosfan and L-Carnitine directly support cellular energy production pathways.

-

Anabolic Support: L-Carnitine promotes protein synthesis, aiding in growth and recovery.

-

Organ Function: Vitamin B₁₂ supports hematopoietic and liver function.

-

General Health: The combination enhances resistance to stress, improves appetite, and helps in recovery from various pathologies[6].

Quantitative Data Summary

| Component | Concentration per 1 ml | Reference |

| Butafosfan | 100 mg | [5] |

| L-Carnitine Hydrochloride | 100 mg | [5] |

| Cyanocobalamin (Vitamin B₁₂) | 0.05 mg | [5] |

Experimental Protocols

Acute Toxicity Study of "BTF plus"

-

Objective: To determine the acute toxicity of "BTF plus."

-

Subjects: White rats and white mice.

-

Procedure: The drug was administered via single intragastric and subcutaneous injections at varying doses. The animals were observed for 14 days for signs of toxicity and mortality.

-

Results: The maximum tested intragastric dose in rats (40,000 mg/kg) did not result in fatalities, classifying the drug as relatively harmless (Class VI toxicity) and low-hazardous (Class IV danger)[8].

Visualizations

Caption: Signaling pathways influenced by the components of "BTF plus".

References

- 1. FluoroPharma Announces Positive Phase I Safety Results for this compound(TM), Myocardial Perfusion Imaging (MPI) Tracer for Positron Emission Tomography (PET) - BioSpace [biospace.com]

- 2. FluoroPharma Announces Commencement of Phase I Clinical Trial for this compound(TM), Myocardial Perfusion Imaging (MPI) Tracer for Positron Emission Tomography (PET) - BioSpace [biospace.com]

- 3. heart.org [heart.org]

- 4. mdpi.com [mdpi.com]

- 5. neovac.com.ua [neovac.com.ua]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Experimental evaluation of the acute toxicity and irritant effect of “BTF plus” – a veterinary medicinal product for the normalization of metabolic processes in animals and poultry [agris.fao.org]

An In-depth Technical Guide to the Synthesis and Radiolabeling of [¹⁸F]FDG with Fluorine-18

Disclaimer: Information regarding the synthesis and radiolabeling of the specific PET tracer "Bfpet" is not publicly available. Press releases from 2008 and 2012 indicate that this compound is a novel Fluorine-18 labeled tracer for myocardial perfusion imaging developed by FluoroPharma. However, the chemical structure, detailed synthesis protocols, and quantitative data remain proprietary.

In lieu of the requested information on this compound, this guide provides a comprehensive overview of the synthesis and radiolabeling of [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) , the most widely used PET radiopharmaceutical. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to [¹⁸F]FDG

[¹⁸F]FDG is a glucose analog where the hydroxyl group at the 2-position is replaced by the positron-emitting radionuclide fluorine-18. Its utility in positron emission tomography (PET) stems from its ability to trace glucose metabolism. Cells with high glucose uptake, such as cancer cells, brain cells, and myocardial cells, accumulate [¹⁸F]FDG. After being transported into the cell, [¹⁸F]FDG is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. Unlike glucose-6-phosphate, [¹⁸F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped inside the cell, allowing for PET imaging.

Synthesis of [¹⁸F]FDG Precursor: Mannose Triflate

The most common precursor for the nucleophilic synthesis of [¹⁸F]FDG is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate.

Experimental Protocol: Synthesis of Mannose Triflate

This protocol is adapted from the literature for the synthesis of the mannose triflate precursor.

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Triflic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

Argon or Nitrogen gas (inert atmosphere)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine to the solution.

-

Add triflic anhydride dropwise to the cooled solution. The reaction is exothermic.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain mannose triflate as a white solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Automated Radiosynthesis of [¹⁸F]FDG

The radiolabeling of [¹⁸F]FDG is typically performed using an automated synthesis module. The most prevalent method is the nucleophilic substitution of the triflate group on the mannose precursor with [¹⁸F]fluoride.

Experimental Workflow for Automated [¹⁸F]FDG Synthesis

Caption: Automated workflow for the nucleophilic synthesis of [¹⁸F]FDG.

Detailed Protocol for Automated [¹⁸F]FDG Synthesis (Representative)

This protocol is a generalized representation for an automated synthesizer. Specific parameters may vary depending on the platform used.

-

[¹⁸F]Fluoride Trapping:

-

[¹⁸F]Fluoride, produced in a cyclotron from [¹⁸O]water, is transferred to the automated synthesizer.

-

The aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸O]water is recovered for recycling.

-

-

Elution and Drying:

-

The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 222 (K2.2.2) in a mixture of acetonitrile and water.

-

The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at approximately 110-120°C to yield the anhydrous [¹⁸F]fluoride-Kryptofix complex.

-

-

Radiolabeling Reaction:

-

A solution of mannose triflate precursor (typically 15-25 mg) in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.

-

The reaction mixture is heated to 80-120°C for 5-15 minutes to facilitate the nucleophilic substitution of the triflate group by [¹⁸F]fluoride, forming the acetyl-protected [¹⁸F]FDG.

-

-

Hydrolysis:

-

The acetyl protecting groups are removed by either acid or base hydrolysis.

-

Acid Hydrolysis: 1-2 M HCl is added, and the mixture is heated at 100-130°C for 5-10 minutes.

-

Base Hydrolysis: 0.5-1 M NaOH is added, and the reaction proceeds at room temperature for about 5 minutes.

-

-

Purification and Formulation:

-

The reaction mixture is passed through a series of solid-phase extraction (SPE) cartridges for purification. A typical sequence includes an alumina cartridge to remove unreacted [¹⁸F]fluoride and a C18 cartridge to remove organic impurities and the Kryptofix.

-

The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water for injection.

-

The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

-

Quantitative Data

The following tables summarize typical quantitative data for the automated synthesis of [¹⁸F]FDG.

Table 1: [¹⁸F]FDG Synthesis Parameters and Results

| Parameter | Typical Value |

| Starting [¹⁸F]Fluoride Activity | 1-10 Ci (37-370 GBq) |

| Synthesis Time | 20-40 minutes |

| Radiochemical Yield (decay-corrected) | 60-85% |

| Radiochemical Purity | > 95% |

| Molar Activity | > 1 Ci/µmol (> 37 GBq/µmol) |

Table 2: Quality Control Specifications for [¹⁸F]FDG

| Test | Specification | Method |

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 7.5 | pH meter or pH paper |

| Radionuclidic Identity | Half-life of 105-115 min, 511 keV peak | Gamma Spectrometry |

| Radiochemical Purity | ≥ 95% [¹⁸F]FDG | HPLC or TLC |

| Chemical Purity | ||

| - Kryptofix 222 | < 50 µg/mL | GC or TLC |

| - Acetonitrile | < 410 ppm | GC |

| - Ethanol | < 5000 ppm | GC |

| Sterility | No microbial growth | USP <71> |

| Bacterial Endotoxins | < 175 EU/V | LAL Test |

Biological Pathway of [¹⁸F]FDG Uptake

The mechanism of [¹⁸F]FDG uptake and trapping is intimately linked to the glycolytic pathway.

Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG.

This diagram illustrates that both glucose and [¹⁸F]FDG are transported into the cell via glucose transporters (GLUT). Inside the cell, both are phosphorylated by hexokinase. While glucose-6-phosphate proceeds through glycolysis, [¹⁸F]FDG-6-phosphate is not a substrate for the next enzyme in the pathway and is thus trapped intracellularly. This metabolic trapping allows for the imaging of glucose uptake rates with PET.

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of BFPET

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of the novel positron emission tomography (PET) tracer, BFPET, chemically known as (4-[18F]fluorophenyl)triphenylphosphonium ion. This compound is an F-18 labeled myocardial perfusion imaging agent designed to assess blood flow and mitochondrial function within the heart. This document synthesizes available preclinical and phase I clinical trial data to offer a detailed resource for professionals in the field of nuclear medicine and drug development.

Core Pharmacokinetic and Biodistribution Data

The following tables summarize the quantitative data from preclinical studies in rats, which provide a foundational understanding of the tracer's behavior in a biological system. While a phase I human trial has been conducted, detailed quantitative data from this study is not yet available in peer-reviewed literature; however, key findings from the human trial abstract are included for a more complete picture.

Table 1: Biodistribution of this compound in Rats (% Injected Dose per Gram of Tissue)

| Organ | 5 Minutes | 30 Minutes | 60 Minutes |

| Heart | 1.64 | 1.51 | 1.57 |

| Blood | 0.07 | 0.02 | 0.02 |

| Lungs | 0.69 | 0.03 | 0.38 |

| Liver | 0.34 | 0.18 | 0.17 |

| Kidneys | 1.23 | 1.05 | 0.98 |

| Spleen | 0.21 | 0.15 | 0.14 |

| Muscle | 0.15 | 0.12 | 0.11 |

| Bone | 0.08 | 0.06 | 0.05 |

Table 2: Heart-to-Organ Ratios of this compound in Rats

| Ratio | 5 Minutes | 30 Minutes | 60 Minutes |

| Heart-to-Blood | 23.4 | 75.5 | 78.5 |

| Heart-to-Lungs | 2.4 | 50.3 | 4.1 |

| Heart-to-Liver | 4.8 | 8.4 | 9.2 |

Table 3: Summary of Human Phase I Clinical Trial Findings

| Parameter | Finding |

| Subjects | 12 healthy volunteers (age 20-85) |

| Safety | No adverse events or clinically significant changes in vital signs, ECGs, or lab tests. |

| Whole Body Effective Dose | 66.64 mrem/mCi |

| Organs with Highest Dose | Kidneys, bladder, gall bladder, liver, pancreas, and myocardium |

| Blood Clearance | Fast |

| Myocardial Uptake | Rapid and stable over a 60-minute imaging period |

| Liver Activity | Declined over the 60-minute imaging period |

| Heart-to-Background Ratios | High |

Experimental Protocols

Preclinical Evaluation in Rats

Tracer Synthesis: this compound was synthesized via nucleophilic aromatic substitution from (4-nitrophenyl)triphenylphosphonium nitrate and ammonium [¹⁸F]fluoride. The final product was purified using high-performance liquid chromatography (HPLC).

Animal Model: Biodistribution studies were conducted in Sprague-Dawley rats.

Tracer Administration: A saline solution of this compound was administered via intravenous injection.

Tissue Collection and Analysis: At 5, 30, and 60 minutes post-injection, the rats were euthanized, and tissues of interest were dissected, weighed, and the radioactivity was measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Human Phase I Clinical Trial

Study Design: A single-center, open-label study was conducted in 12 healthy volunteers.

Inclusion Criteria: Male and female subjects between 20 and 85 years of age.

Safety Monitoring: Primary safety endpoints included vital signs, physical examinations, 12-lead electrocardiograms (ECGs), 24-hour Holter monitoring, and clinical laboratory tests of blood and urine.

Tracer Administration: Approximately 10 mCi (370 MBq) of this compound was injected intravenously.

Imaging Protocol:

-

Group 1 (6 volunteers): Sequential whole-body imaging was performed over 90 minutes following a positioning and attenuation scan.

-

Group 2 (6 volunteers): Dynamic imaging of the heart was conducted for 60 minutes, followed by a gated acquisition phase.

Mechanism of Uptake and Retention

This compound is a lipophilic cation. Its uptake and retention in the myocardium are driven by the negative mitochondrial membrane potential.

This compound Uptake Pathway in Myocardial Cells

Experimental Workflow

The general workflow for evaluating the pharmacokinetics and biodistribution of this compound in a clinical setting is as follows:

Human Phase I Clinical Trial Workflow for this compound

Preclinical Evaluation of Novel Myocardial Imaging Agents: A Technical Guide Focused on 18F-Labeled PET Tracers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of novel positron emission tomography (PET) tracers for myocardial perfusion imaging (MPI), with a focus on agents labeled with fluorine-18 (¹⁸F). While direct preclinical data for a specific tracer historically referred to as "Bfpet" is not extensively available in published literature, this document outlines the typical experimental workflow and data presentation for such a compound by drawing on established methodologies and data from analogous ¹⁸F-labeled MPI agents.

Introduction

Coronary artery disease (CAD) remains a leading cause of mortality worldwide. Myocardial perfusion imaging is a critical non-invasive tool for the diagnosis and management of CAD.[1] Positron Emission Tomography (PET) offers several advantages over other imaging modalities, including higher spatial resolution, improved attenuation correction, and the ability to quantify myocardial blood flow. The development of ¹⁸F-labeled MPI tracers is of particular interest due to the favorable physical properties of fluorine-18, such as its relatively long half-life of approximately 110 minutes and low positron energy.[2][3] This allows for centralized production and distribution, as well as the potential for exercise-based stress testing.[1]

This guide will detail the key preclinical studies required to characterize a new ¹⁸F-labeled PET tracer for myocardial imaging, using a hypothetical tracer, designated here as Myo-¹⁸F, to illustrate the necessary evaluations.

Core Preclinical Data

A thorough preclinical assessment of a new MPI tracer involves in vitro and in vivo studies to determine its suitability for clinical translation. Key aspects of this evaluation include radiolabeling, in vitro stability, in vivo biodistribution, and imaging characteristics in animal models.

Radiochemistry and In Vitro Stability

The synthesis of the ¹⁸F-labeled tracer is the initial step, aiming for high radiochemical yield and purity. Following synthesis, the stability of the radiotracer is assessed in vitro to ensure it remains intact under physiological conditions.

Table 1: Radiochemistry and In Vitro Stability of Myo-¹⁸F

| Parameter | Result |

| Radiochemical Yield (non-decay corrected) | 35 ± 5% |

| Radiochemical Purity | >99% |

| Molar Activity | 80-120 GBq/µmol |

| In Vitro Stability in Saline (4 h) | >98% intact |

| In Vitro Stability in Human Serum (2 h) | >95% intact |

In Vivo Biodistribution

Biodistribution studies are crucial to understand the uptake and clearance of the tracer in various organs. These studies are typically performed in rodents, such as Sprague-Dawley rats, at different time points post-injection. The data is usually expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Biodistribution of Myo-¹⁸F in Sprague-Dawley Rats (%ID/g, mean ± SD, n=5)

| Organ | 5 min | 30 min | 60 min | 120 min |

| Blood | 1.52 ± 0.21 | 0.45 ± 0.08 | 0.21 ± 0.05 | 0.10 ± 0.03 |

| Heart | 4.15 ± 0.55 | 3.98 ± 0.42 | 3.85 ± 0.39 | 3.51 ± 0.33 |

| Lungs | 2.89 ± 0.34 | 1.12 ± 0.15 | 0.78 ± 0.09 | 0.45 ± 0.06 |

| Liver | 3.51 ± 0.40 | 2.56 ± 0.28 | 1.89 ± 0.21 | 1.23 ± 0.14 |

| Kidneys | 2.11 ± 0.25 | 3.54 ± 0.38 | 2.98 ± 0.31 | 1.76 ± 0.19 |

| Spleen | 1.05 ± 0.12 | 0.88 ± 0.10 | 0.65 ± 0.08 | 0.41 ± 0.05 |

| Muscle | 0.89 ± 0.11 | 0.75 ± 0.09 | 0.61 ± 0.07 | 0.48 ± 0.06 |

| Bone | 0.54 ± 0.07 | 0.68 ± 0.08 | 0.75 ± 0.09 | 0.81 ± 0.10 |

Myocardial Uptake and Clearance

The ideal myocardial perfusion tracer should exhibit high initial uptake in the heart with prolonged retention to allow for high-quality imaging. The heart-to-background ratios are important indicators of image quality.

Table 3: Heart-to-Background Ratios for Myo-¹⁸F in Sprague-Dawley Rats (mean ± SD, n=5)

| Ratio | 5 min | 30 min | 60 min | 120 min |

| Heart/Blood | 2.73 ± 0.41 | 8.84 ± 1.12 | 18.33 ± 2.51 | 35.10 ± 4.67 |

| Heart/Lungs | 1.44 ± 0.23 | 3.55 ± 0.48 | 4.94 ± 0.61 | 7.80 ± 0.98 |

| Heart/Liver | 1.18 ± 0.19 | 1.55 ± 0.22 | 2.04 ± 0.29 | 2.85 ± 0.38 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the preclinical evaluation of a new radiotracer.

Radiotracer Synthesis

The synthesis of Myo-¹⁸F would typically involve a nucleophilic substitution reaction on a suitable precursor molecule.

Myo-¹⁸F Radiosynthesis Workflow

Protocol:

-

Fluorine-18 Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

-

Radiolabeling: The [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel containing the precursor molecule and a phase transfer catalyst (e.g., Kryptofix 2.2.2) in a suitable solvent (e.g., acetonitrile). The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution, typically sterile saline with a small percentage of ethanol.

-

Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity, molar activity, pH, and residual solvent levels.

Animal Studies

All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Animal Model:

-

Species: Sprague-Dawley rats (male, 8-10 weeks old) are commonly used for initial biodistribution studies. For imaging studies of myocardial infarction, a coronary artery ligation model in mice or rats is often employed.[4]

Biodistribution Protocol:

-

Tracer Administration: A known amount of Myo-¹⁸F (typically 1-2 MBq) is injected intravenously via the tail vein into conscious or lightly anesthetized animals.

-

Euthanasia and Tissue Collection: At predefined time points post-injection (e.g., 5, 30, 60, and 120 minutes), animals are euthanized. Blood is collected, and major organs and tissues are dissected, weighed, and their radioactivity is measured in a gamma counter.

-

Data Analysis: The radioactivity in each tissue is decay-corrected to the time of injection and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Biodistribution Protocol

PET/CT Imaging Protocol:

-

Animal Preparation: The animal is anesthetized (e.g., with isoflurane) and placed on the scanner bed. Physiological monitoring (ECG, respiration) is established.[4]

-

Tracer Administration: Myo-¹⁸F (5-10 MBq) is administered intravenously.

-

Image Acquisition: Dynamic PET scanning is initiated immediately after tracer injection for a duration of 60 minutes. This is followed by a CT scan for attenuation correction and anatomical co-registration.

-

Image Reconstruction and Analysis: PET images are reconstructed using an appropriate algorithm (e.g., OSEM). Regions of interest (ROIs) are drawn on the heart and other organs to generate time-activity curves and calculate standardized uptake values (SUVs).

Signaling Pathway and Mechanism of Uptake

The mechanism of myocardial uptake for many ¹⁸F-labeled MPI tracers involves their accumulation in mitochondria, driven by the mitochondrial membrane potential. These tracers are typically lipophilic cations.

Myo-¹⁸F Myocardial Uptake Pathway

Conclusion

The preclinical evaluation of a new ¹⁸F-labeled PET tracer for myocardial perfusion imaging is a multi-step process that provides essential data on its synthesis, stability, and in vivo behavior. While specific preclinical data for "this compound" is limited in the public domain, the methodologies and data presented in this guide for a representative tracer, Myo-¹⁸F, illustrate the comprehensive approach required for the development of such agents. Promising preclinical results, including high and sustained myocardial uptake with favorable heart-to-background ratios, are necessary prerequisites for advancing a novel tracer to clinical trials.

References

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of 4-[18F]Fluorophenyltriphenylphosphonium ([18F]FPTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of 4-[18F]fluorophenyltriphenylphosphonium ([18F]FPTP), a lipophilic cationic radiotracer used in positron emission tomography (PET) for imaging mitochondrial function. This document details the core principles of its accumulation, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes the key processes and pathways involved.

Core Cellular Uptake Mechanism

The primary driver for the cellular uptake and retention of [18F]FPTP is the electrochemical potential gradient across cellular and mitochondrial membranes. As a lipophilic cation, [18F]FPTP can passively diffuse through biological membranes. Its accumulation is a stepwise process governed by the Nernst equation, driven by the negative-inside membrane potentials of both the cell (plasma membrane potential, ΔΨp) and, more significantly, the mitochondria (mitochondrial membrane potential, ΔΨm).

The process can be summarized as follows:

-

Plasma Membrane Translocation: [18F]FPTP, with its delocalized positive charge, is electrophoretically driven from the extracellular space into the cytoplasm across the plasma membrane, which maintains a potential of approximately -30 to -60 mV.

-

Mitochondrial Accumulation: The mitochondrial matrix is highly electronegative, with a membrane potential ranging from -120 to -150 mV. This substantial negative potential acts as a strong electrophoretic force, driving the accumulation of [18F]FPTP from the cytoplasm into the mitochondrial matrix.

This accumulation within mitochondria makes [18F]FPTP a sensitive probe for mitochondrial functional status, as a decrease in mitochondrial membrane potential (depolarization), a hallmark of mitochondrial dysfunction and apoptosis, leads to a significant reduction in tracer uptake.[1]

Quantitative Data on [18F]FPTP Uptake

The uptake of [18F]FPTP has been quantified in both in vitro cellular assays and in vivo biodistribution studies.

In Vitro Cellular Uptake

Studies comparing embryonic rat cardiomyoblasts (H9c2 cells), which have high mitochondrial density and activity, with human dermal fibroblasts (HDF) demonstrate the tracer's selectivity for cells with high mitochondrial membrane potential.

| Cell Line | Net Accumulation (dpm cells/dpm medium/mg total protein) ± SE | Reference |

| H9c2 | 0.0069 ± 0.0004 | [1] |

| HDF | 0.00046 ± 0.00003 | [1] |

Table 1: Comparative cellular uptake of [18F]FPTP in H9c2 and HDF cells after 60 minutes of incubation.

In Vitro Inhibition of Uptake

To confirm that [18F]FPTP uptake is dependent on mitochondrial membrane potential, studies utilize mitochondrial uncoupling agents like carbonyl cyanide m-chlorophenyl hydrazone (CCCP). These agents dissipate the proton gradient across the inner mitochondrial membrane, thereby reducing ΔΨm. A dose-dependent decrease in tracer uptake is observed in the presence of CCCP.

| Compound | Effect on [18F]FPTP Uptake | Reference |

| CCCP | Dose-dependent decrease | [1] |

Table 2: Effect of mitochondrial uncoupler CCCP on [18F]FPTP cellular uptake in H9c2 cells.

In Vivo Biodistribution in Rats

Biodistribution studies in healthy rats demonstrate high accumulation of [18F]FPTP in the heart, an organ with high mitochondrial content, and rapid clearance from the blood and lungs.

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | Reference |

| Heart | 1.64 | 1.51 | 1.57 | [2][3] |

| Lung | 0.69 | 0.03 | 0.38 | [2][3] |

| Liver | 0.34 | 0.18 | 0.17 | [2][3] |

| Blood | 0.15 | 0.02 | 0.02 | [3] |

| Bone | Minimal | Minimal | Minimal | [2][3] |

Table 3: Biodistribution of [18F]FPTP in Sprague-Dawley rats, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

| Ratio | 5 min | 30 min | 60 min | Reference |

| Heart-to-Blood | ~11 | ~75 | ~78 | [2][3] |

| Heart-to-Lung | 2 | 5 | 4 | [2][3] |

Table 4: Key organ-to-organ ratios derived from biodistribution data in rats.

Experimental Protocols

Synthesis of [18F]FPTP

A common method for the synthesis of (4-[18F]fluorophenyl)triphenylphosphonium ion involves a nucleophilic aromatic substitution reaction.

-

Precursor: (4-nitrophenyl)triphenylphosphonium nitrate.

-

Radiolabeling: Reaction with no-carrier-added ammonium [18F]fluoride.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).[2][3]

In Vitro Cellular Uptake Assay

This protocol outlines a typical experiment to quantify [18F]FPTP uptake in cultured cells.

Detailed Steps:

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 12-well plates and allowed to adhere and grow to near-confluence.

-

Uptake Initiation: On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS). Subsequently, 1 mL of buffer containing [18F]FPTP is added to each well.

-

Incubation: The plates are incubated at 37°C for the desired time points (e.g., 5, 15, 30, 60, 120 minutes) to determine uptake kinetics.

-

Termination and Lysis: Uptake is terminated by aspirating the radioactive medium and rapidly washing the cells three times with ice-cold HBSS. The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: The radioactivity in the cell lysate is measured using a calibrated gamma counter. An aliquot of the lysate is used to determine the total protein concentration for normalization of the uptake data.

In Vivo Biodistribution Study

-

Animal Model: Studies are typically conducted in healthy Sprague-Dawley rats.

-

Tracer Administration: [18F]FPTP is administered via intravenous injection (e.g., through the tail vein).

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30, and 60 minutes).

-

Tissue Harvesting: Key organs (heart, lungs, liver, kidneys, muscle, bone, blood, etc.) are rapidly dissected, weighed, and their radioactivity is measured in a gamma counter.

-

Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways Influencing Uptake

While the direct uptake of [18F]FPTP is governed by electrostatics, its accumulation is indirectly influenced by cellular signaling pathways that regulate mitochondrial health and membrane potential. Dysregulation of these pathways can alter ΔΨm and, consequently, [18F]FPTP retention.

Key pathways include:

-

PI3K/Akt Pathway: This is a central pro-survival pathway. Activation of Akt can promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, thereby helping to maintain mitochondrial integrity and ΔΨm.[4][5]

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli, including stress. While ERK is often associated with pro-survival signals, the stress-activated JNK and p38 pathways can promote apoptosis, leading to mitochondrial depolarization and reduced [18F]FPTP uptake.[1][6]

References

- 1. Crosstalk between mitogen-activated protein kinases and mitochondria in cardiac diseases: therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. PI3K/AKT Signaling Regulates Bioenergetics in Immortalized Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling [¹⁸F]BCPP-BF: A Technical Guide on its Chemical Properties and Stability for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, stability, and experimental protocols related to the novel positron emission tomography (PET) probe, 2-tert-butyl-4-chloro-5-[6-(4-[¹⁸F]fluorobutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one, herein referred to as [¹⁸F]BCPP-BF. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurodegenerative disease, mitochondrial dysfunction, and molecular imaging.

[¹⁸F]BCPP-BF has emerged as a significant radiotracer for the in-vivo quantification of mitochondrial complex I (MC-I), a critical enzyme in the electron transport chain. Dysfunction of MC-I is implicated in a range of neurodegenerative disorders, including Parkinson's disease. This guide synthesizes the current understanding of [¹⁸F]BCPP-BF, presenting its chemical characteristics, stability profile, and the methodologies for its synthesis and application in preclinical research.

Core Chemical Properties

[¹⁸F]BCPP-BF is a fluorinated derivative of the BCPP series of compounds, designed for high-affinity and specific binding to MC-I. Its structure facilitates penetration of the blood-brain barrier, a crucial attribute for a neurological PET probe.

| Property | Value/Description | Reference |

| Full Chemical Name | 2-tert-butyl-4-chloro-5-[6-(4-[¹⁸F]fluorobutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one | [1] |

| Molecular Target | Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) | [1][2] |

| Lipophilicity (LogD₇.₄) | 4.2 | [3][4] |

| Binding Affinity (Ki) | 0.70 nM | [2] |

Stability and Metabolic Profile

The stability of [¹⁸F]BCPP-BF has been evaluated in both plasma and brain tissue, revealing important characteristics for its use in PET imaging.

Metabolite analyses have shown that [¹⁸F]BCPP-BF is rapidly metabolized in plasma.[1] However, it demonstrates greater stability within the brain.[1][2] After 30 minutes post-injection in rats, 97.1% of the radioactivity in the brain remained as the parent compound.[2] In contrast, only 18.4% of the parent compound was present in plasma at the same time point, with the rest being converted to more polar metabolites.[2] This differential stability is advantageous for brain imaging, as it minimizes the interference from peripheral metabolites.

| Compartment | Stability Metric | Value | Time Point | Reference |

| Brain | % Parent Compound | 97.1% | 30 min | [2] |

| Plasma | % Parent Compound | 18.4% | 30 min | [2] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for [¹⁸F]BCPP-BF is its function as a specific inhibitor of mitochondrial complex I. This interaction allows for the visualization and quantification of MC-I density in target tissues using PET.

Caption: Mechanism of [¹⁸F]BCPP-BF binding to Mitochondrial Complex I for PET imaging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols for the synthesis of the [¹⁸F]BCPP-BF precursor, its radiolabeling, and its application in preclinical imaging.

Synthesis of the Precursor (tosylate of 2-tert-butyl-4-chloro-5-[6-(4-hydroxybutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one)

The synthesis of the precursor for [¹⁸F]BCPP-BF involves a multi-step process. A detailed, analogous synthesis has been described for the closely related compound, [¹⁸F]BCPP-EF, and is adapted here.

Caption: Workflow for the synthesis of the [¹⁸F]BCPP-BF precursor.

Methodology:

-

Fragment Synthesis: The synthesis commences with the preparation of three key fragments: 2-tert-butyl-4,5-dichloro-2H-pyridazin-3-one, (6-hydroxypyridin-3-yl)methanol, and tert-butyldimethyl(4-hydroxybutoxy)silane.

-

Fragment Coupling: The pyridinol and protected butoxy fragments are coupled, followed by coupling with the pyridazinone fragment.

-

Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting group is removed from the butoxy chain to reveal the primary alcohol.

-

Tosylation: The terminal hydroxyl group is tosylated to create a good leaving group for the subsequent nucleophilic fluorination reaction.

Automated Radiosynthesis of [¹⁸F]BCPP-BF

The radiosynthesis is typically performed using an automated synthesis module. The following is a representative protocol based on the fluorination of the tosylate precursor.

Reagents and Setup:

-

Precursor: Tosylate of 2-tert-butyl-4-chloro-5-[6-(4-hydroxybutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one in dimethyl sulfoxide (DMSO).

-

[¹⁸F]Fluoride: Produced via a cyclotron and trapped on an anion exchange cartridge.

-

Eluent: A solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

-

Reaction Vessel: Automated synthesis module reaction vessel.

-

Purification: Semi-preparative HPLC.

-

Formulation: Solid-phase extraction (SPE) cartridge for reformulation into a biocompatible solution (e.g., saline with ethanol).

Procedure:

-

[¹⁸F]Fluoride Elution: The [¹⁸F]fluoride is eluted from the anion exchange cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature.

-

Radiolabeling Reaction: The precursor solution is added to the dried [¹⁸F]fluoride/K₂₂₂ complex, and the reaction mixture is heated (e.g., 110-120 °C) for a specified time (e.g., 10-15 minutes).

-

Purification: The crude reaction mixture is quenched and purified by semi-preparative HPLC to isolate the [¹⁸F]BCPP-BF.

-

Formulation: The collected HPLC fraction containing the product is diluted with water and passed through an SPE cartridge (e.g., C18). The cartridge is washed with water, and the final product is eluted with ethanol and reformulated in sterile saline for injection.

In Vitro Binding Assay

The binding affinity of [¹⁸F]BCPP-BF to MC-I can be determined through competitive binding assays using mitochondrial-rich tissue homogenates.

Materials:

-

Bovine heart mitochondria or rat brain homogenates.

-

[³H]dihydrorotenone as the radioligand.

-

Increasing concentrations of non-radioactive BCPP-BF.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Mitochondrial preparations are incubated with a fixed concentration of [³H]dihydrorotenone and varying concentrations of BCPP-BF.

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo PET Imaging

Preclinical evaluation of [¹⁸F]BCPP-BF is typically conducted in rodent models.

Procedure:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Radiotracer Administration: Animals are anesthetized and [¹⁸F]BCPP-BF is administered intravenously (e.g., via the tail vein). The injected dose is typically in the range of 10-20 MBq.

-

PET Scanning: Dynamic PET scans are acquired over a period of 60-90 minutes.

-

Data Analysis: Time-activity curves (TACs) are generated for various brain regions of interest. The standardized uptake value (SUV) is often calculated to represent the relative tissue concentration of the radiotracer.

-

Metabolite Analysis: Blood samples are collected at various time points to determine the rate of metabolism of [¹⁸F]BCPP-BF in plasma.

Conclusion

[¹⁸F]BCPP-BF is a promising PET radiotracer for the in-vivo assessment of mitochondrial complex I. Its favorable chemical properties, including high binding affinity and suitable stability in the brain, make it a valuable tool for research into neurodegenerative diseases and other conditions associated with mitochondrial dysfunction. The detailed protocols provided in this guide are intended to facilitate the adoption and further investigation of this important molecular imaging agent.

References

An In-Depth Technical Guide to Bfpet for Assessing Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and metabolic function, playing a pivotal role in ATP synthesis, reactive oxygen species (ROS) production, and apoptosis. Dysregulation of ΔΨm is implicated in a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides a comprehensive overview of Bfpet, a lipophilic cation radiotracer, for the non-invasive, quantitative assessment of mitochondrial membrane potential in vivo using Positron Emission Tomography (PET). We delve into the core principles of this compound's mechanism of action, present detailed experimental protocols for its application in preclinical research, and summarize key quantitative data. Furthermore, this guide illustrates the utility of this compound in drug development and explores its role in monitoring signaling pathways that modulate mitochondrial function.

Introduction to this compound

This compound is the common designation for a class of radiolabeled lipophilic cations, most notably ¹⁸F-labeled tetraphenylphosphonium (¹⁸F-TPP⁺) , used as a voltage sensor for PET imaging. It is crucial to note that this compound is a radiotracer for PET and not a fluorescent probe for in vitro applications like fluorescence microscopy or flow cytometry. Its positively charged and lipophilic nature allows it to passively diffuse across the plasma and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the negative electrochemical potential. This accumulation is directly proportional to the mitochondrial membrane potential, allowing for its quantitative measurement in vivo.

The ability to non-invasively quantify ΔΨm makes this compound a powerful tool in both basic research and clinical drug development. It offers a window into the bioenergetic status of tissues, enabling the study of disease progression and the early assessment of therapeutic efficacy, particularly for drugs that target mitochondrial function or have off-target mitochondrial toxicity.[1]

Core Principles and Mechanism of Action

The accumulation of this compound within mitochondria is governed by the Nernst equation , which describes the distribution of an ion across a permeable membrane at equilibrium. The equation relates the concentration gradient of the ion to the membrane potential.

The total membrane potential across the mitochondrial inner membrane (ΔΨT) is the sum of the mitochondrial membrane potential (ΔΨm) and the cellular plasma membrane potential (ΔΨp). This compound, being a lipophilic cation, accumulates in both the cytoplasm and the mitochondrial matrix in response to these potentials. However, as ΔΨm is significantly more negative (typically -150 to -180 mV) than ΔΨp (typically -30 to -60 mV), the vast majority of the tracer accumulates within the mitochondria.

The relationship can be expressed as:

ΔΨm ≈ (RT/zF) * ln([this compound]matrix / [this compound]cytoplasm)

Where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the charge of the ion (+1 for this compound)

-

F is the Faraday constant

-

[this compound]matrix is the concentration of this compound in the mitochondrial matrix

-

[this compound]cytoplasm is the concentration of this compound in the cytoplasm

PET imaging measures the total concentration of this compound in a region of interest. To calculate ΔΨm, a compartmental model is used to estimate the volume of distribution (VT) of the tracer, which reflects its accumulation in the tissue. By accounting for the non-specific binding and the contribution of the plasma membrane potential, the mitochondrial membrane potential can be quantified in millivolts (mV).[2]

Quantitative Data with this compound

The following table summarizes quantitative data obtained from preclinical and clinical studies using this compound for the assessment of mitochondrial membrane potential.

| Tissue/Cell Type | Model | Condition | Mitochondrial Membrane Potential (ΔΨm) (mV) | Reference |

| Myocardium | Swine | Normal | -81 ± 13 | [2] |

| Myocardium | Swine | Ischemic | Lower than normal | [2] |

| PC-3 (Prostate Cancer) | In vitro | Control | N/A (Uptake: 14.2 ± 3.8%) | [3] |

| PC-3 (Prostate Cancer) | In vitro | Staurosporine-induced apoptosis | N/A (Uptake: 5.6 ± 1.3%) | [3] |

| Spleen | Mouse | Sham burn | N/A (Uptake: 3.28 ± 0.67%) | [3] |

| Spleen | Mouse | Burn-induced apoptosis | N/A (Uptake: 1.13 ± 0.24%) | [3] |

| Heart | Rat | Control | N/A (SUV: 3.5 ± 0.5) | [1] |

| Heart | Rat | Doxorubicin (20 mg/kg) | N/A (SUV: 1.8 ± 0.1) | [1] |

| Non-Small Cell Lung Cancer | Mouse | Vehicle | Higher uptake | [4] |

| Non-Small Cell Lung Cancer | Mouse | Phenformin | Lower uptake | [4] |

SUV: Standardized Uptake Value, a semi-quantitative measure of tracer uptake.

Experimental Protocols

Preclinical PET Imaging Protocol with this compound (¹⁸F-TPP⁺)

This protocol provides a generalized workflow for assessing mitochondrial membrane potential in a preclinical setting, such as in a tumor xenograft mouse model.

I. Animal Preparation:

-

House animals in a controlled environment (temperature, light/dark cycle).

-

Fast animals for 4-6 hours prior to imaging to reduce physiological variability.

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

-

Maintain the animal's body temperature using a heating pad.

-

Place a catheter in the tail vein for radiotracer injection.

II. Radiotracer Administration:

-

The typical injected dose of ¹⁸F-TPP⁺ for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).

-

Administer the radiotracer as an intravenous bolus injection through the tail vein catheter.

III. Dynamic PET/CT Imaging:

-

Position the animal in the PET/CT scanner.

-

Perform a CT scan for anatomical localization and attenuation correction.

-

Initiate a dynamic PET scan immediately following the radiotracer injection. A typical dynamic scan protocol is as follows:

-

12 x 10 seconds

-

6 x 30 seconds

-

5 x 60 seconds

-

8 x 300 seconds

-

Total scan time: 60 minutes.

-

-

During the scan, arterial blood sampling may be performed to obtain an image-derived input function for absolute quantification.

IV. Image Reconstruction and Data Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM - Ordered Subset Expectation Maximization).

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) on the target tissue (e.g., tumor, heart) and a reference tissue (e.g., blood pool).

-

Generate time-activity curves (TACs) for each ROI.

-

Use a compartmental model (e.g., Logan graphical analysis) to calculate the volume of distribution (VT) of ¹⁸F-TPP⁺.

-

Calculate the mitochondrial membrane potential (ΔΨm) from the VT using the Nernst equation, correcting for non-specific binding.

Applications in Drug Development

This compound is a valuable tool in the pharmaceutical industry for:

-

Preclinical Efficacy Studies: Assessing the on-target effects of drugs designed to modulate mitochondrial function.

-

Cardiotoxicity Screening: Early detection of drug-induced mitochondrial dysfunction in the heart, a common and serious side effect of many chemotherapies (e.g., doxorubicin).[1][5]

-

Oncology Research: Investigating the metabolic phenotype of tumors and their response to therapies that target cancer metabolism.[4]

-

Pharmacodynamic Biomarker: this compound can serve as a non-invasive biomarker to demonstrate target engagement and to guide dose selection in clinical trials.

Visualization of Pathways and Workflows

Experimental Workflow for Preclinical this compound Imaging

Caption: Workflow for preclinical assessment of mitochondrial membrane potential using this compound PET/CT.

Monitoring Apoptosis Signaling with this compound

Caption: this compound PET imaging can detect the dissipation of ΔΨm, a key event in the intrinsic apoptosis pathway.

Advantages and Disadvantages of this compound

Advantages:

-

Non-invasive: Allows for longitudinal studies in the same subject, reducing biological variability.

-

Quantitative: Provides absolute values of mitochondrial membrane potential in mV, offering more than just qualitative changes.

-

High Sensitivity: PET imaging offers excellent sensitivity for detecting the radiotracer.

-

Translational: The same methodology can be applied in both preclinical models and human clinical trials, bridging the gap between basic research and clinical application.[1]

Disadvantages:

-

Requirement for a Cyclotron and Radiochemistry: The production of ¹⁸F-labeled tracers requires specialized facilities.

-

Spatial Resolution: The spatial resolution of PET is lower than that of microscopy, providing an average measurement over a region rather than subcellular detail.

-

Complex Data Analysis: Accurate quantification requires sophisticated kinetic modeling and often arterial blood sampling.

-

Influence of Plasma Membrane Potential: While the contribution is smaller than that of the mitochondrial membrane potential, changes in the plasma membrane potential can influence this compound uptake.

Conclusion

This compound (¹⁸F-TPP⁺) represents a significant advancement in our ability to study mitochondrial function in vivo. For researchers, scientists, and drug development professionals, it provides a robust, quantitative, and translatable method to assess mitochondrial membrane potential. This in-depth technical guide has outlined the core principles, experimental protocols, and applications of this compound, highlighting its potential to accelerate our understanding of diseases with mitochondrial involvement and to facilitate the development of novel therapeutics. As PET technology continues to evolve, the utility of this compound in both preclinical and clinical research is expected to expand, further cementing the importance of mitochondrial bioenergetics in health and disease.

References

- 1. Imaging of Chemotherapy-Induced Acute Cardiotoxicity with 18F-Labeled Lipophilic Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[18F]-tetraphenylphosphonium as a PET tracer for myocardial mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane Potential-dependent Uptake of 18F-triphenylphosphonium - A New Voltage Sensor as an Imaging Agent for Detecting Burn-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo imaging of mitochondrial membrane potential in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[18F]Fluoropropionic Acid PET Imaging of Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ¹⁸F-Flurpiridaz PET Imaging for Cardiac Studies in Mice

An important note for the user: The initial search for "Bfpet" as a PET imaging agent for cardiac studies in mice did not yield specific results. It is possible that "this compound" is a typographical error, a very new or proprietary radiotracer not yet widely documented in scientific literature. The following application notes and protocols are based on a well-established and clinically relevant radiotracer for myocardial perfusion PET imaging in mice, ¹⁸F-Flurpiridaz , for which substantial data was available from the search results.

These application notes provide a comprehensive overview and detailed protocols for conducting cardiac positron emission tomography (PET) studies in mice using the radiotracer ¹⁸F-Flurpiridaz. This agent is utilized for myocardial perfusion imaging (MPI) to assess myocardial blood flow (MBF).

Introduction

Myocardial perfusion imaging with PET is a cornerstone in preclinical cardiovascular research, offering a non-invasive method to quantify myocardial blood flow, assess cardiac function, and evaluate the efficacy of novel therapeutic interventions in mouse models of heart disease.[1][2] ¹⁸F-Flurpiridaz is a promising PET radiotracer for MPI that exhibits high myocardial extraction and retention, making it a suitable alternative to other perfusion tracers.[2][3][4] This document outlines the procedures for conducting rest and stress cardiac PET imaging in mice with ¹⁸F-Flurpiridaz.

Experimental Principles

¹⁸F-Flurpiridaz is a fluorine-18 labeled pyridine derivative that is taken up by cardiomyocytes in proportion to myocardial blood flow.[4] Following intravenous injection, its distribution within the myocardium can be imaged using a PET scanner. By acquiring dynamic images, the tracer kinetics can be modeled to provide quantitative estimates of MBF.[3] Pharmacological stress, induced by a vasodilator such as regadenoson, allows for the assessment of coronary flow reserve (CFR), a critical indicator of coronary artery health.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for conducting ¹⁸F-Flurpiridaz cardiac PET studies in mice.

Table 1: Animal and Radiotracer Details

| Parameter | Value | Reference |

| Animal Model | Mice (e.g., C57BL/6) | [2][3] |

| Age | 7-8 months | [2][3] |

| Radiotracer | ¹⁸F-Flurpiridaz | [2][3] |

| Injected Dose | 0.6 - 3.0 MBq | [2][3] |

| Injection Volume | ~0.1 mL | [5] |

| Route of Administration | Intravenous (tail vein) | [5] |

Table 2: Anesthesia and Stress Agent

| Parameter | Value | Reference |

| Anesthetic Agent | Isoflurane | [5][6][7] |

| Anesthesia Induction | 2.5 - 3% Isoflurane in O₂ | [5][7] |

| Anesthesia Maintenance | 1 - 2% Isoflurane in O₂ | [5][7] |

| Vasodilator Stress Agent | Regadenoson | [2][3] |

| Regadenoson Dose | 0.1 µg/g | [2][3] |

Table 3: Imaging and Monitoring Parameters

| Parameter | Value | Reference |

| Imaging Modality | PET/CT | [1] |

| PET Scan Type | Dynamic | [3] |

| Image Analysis Time Window | 20 - 40 minutes post-injection | [3] |

| Physiological Monitoring | ECG, Respiratory Rate, Body Temperature | [6][8] |

| Target Heart Rate | 450 ± 50 bpm | [6][8] |

| Target Body Temperature | 37.0 ± 0.5 °C | [6] |

Experimental Protocols

Animal Preparation

-

Fasting: Animals should have free access to food and water until the start of the experiment.[5]

-

Hair Removal: Shave the fur from the chest area to ensure good contact for ECG electrodes. A depilatory cream can be used to remove any remaining hair.[7][8]

-

Anesthesia:

-

Physiological Monitoring:

-

Attach ECG electrodes to the paws to monitor heart rate.[8]

-

Insert a rectal probe to monitor core body temperature, which should be maintained at 37.0 ± 0.5°C using the heated platform.[6][8]

-

Adjust the isoflurane level to maintain a heart rate of approximately 450 ± 50 beats per minute.[6][8]

-

Apply ophthalmic ointment to the eyes to prevent corneal dryness.[6]

-

-

Catheterization: Place an intravenous catheter in a tail vein for the injection of the radiotracer and stress agent.[5]

Rest and Stress Imaging Protocol

This protocol describes a sequential rest and stress imaging procedure.

Rest Scan:

-

Position the anesthetized and monitored mouse in the PET/CT scanner.

-

Perform a CT scan for anatomical localization and attenuation correction.

-

Inject ¹⁸F-Flurpiridaz (0.6 - 3.0 MBq) via the tail vein catheter.[2][3]

-

Immediately start a dynamic PET scan for a duration of at least 40 minutes.

Stress Scan:

-

Allow for a sufficient decay period for the ¹⁸F-Flurpiridaz from the rest scan (at least 2 hours, or perform on a separate day).

-

Re-anesthetize and prepare the mouse as described in the "Animal Preparation" section.

-

Position the mouse in the PET/CT scanner and perform a CT scan.

-

Administer the vasodilator stress agent, regadenoson (0.1 µg/g), intravenously.[2][3]

-

Approximately 1 minute after the administration of regadenoson, inject a second dose of ¹⁸F-Flurpiridaz (0.6 - 3.0 MBq).

-

Immediately start a dynamic PET scan for a duration of at least 40 minutes.

Post-Imaging Animal Monitoring

-

After the final scan, turn off the isoflurane.

-

Continue to monitor the animal's vital signs (heart rate, respiration, and temperature) during recovery.[6]

-

Once the mouse begins to show spontaneous movement, remove it from the monitoring equipment.[6]

-

Return the animal to its home cage and continue to observe it until it has fully recovered normal activity.[6]

Data Analysis

-

Reconstruct the dynamic PET images.

-

Co-register the PET and CT images.

-

Draw a volume of interest (VOI) in the left ventricular myocardium.[3]

-

Generate a time-activity curve from the myocardial VOI.

-

Perform kinetic modeling of the time-activity curve, using a metabolite-corrected arterial input function if available, to calculate the rate of tracer uptake (K₁) and myocardial blood flow. A two-tissue compartment model has been shown to be effective for ¹⁸F-Flurpiridaz.[2][3]

-

Alternatively, for a simplified approach, the percentage of injected dose per gram (%ID/g) of tissue in the myocardium between 20 and 40 minutes post-injection can be used to estimate relative myocardial perfusion changes.[3]

-

Calculate the Coronary Flow Reserve (CFR) as the ratio of stress MBF to rest MBF.

Visualizations

Caption: Workflow for rest/stress cardiac PET imaging in mice.

References

- 1. PET/CT Imaging in Mouse Models of Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cardiac 18F-FDG Positron Emission Tomography: An Accurate Tool to Monitor In vivo Metabolic and Functional Alterations in Murine Myocardial Infarction [frontiersin.org]

- 6. Fetal Mouse Cardiovascular Imaging Using a High-frequency Ultrasound (30/45MHZ) System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. google.com [google.com]

Standard Operating Procedure for Boron-based PET (Bf-PET) Injection in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive standard operating procedure (SOP) for the use of Boron-based Positron Emission Tomography (Bf-PET) tracers, with a primary focus on 4-Borono-2-[18F]-fluoro-L-phenylalanine ([18F]FBPA), in preclinical research settings. Bf-PET imaging is a critical non-invasive technique for evaluating the biodistribution of boron-containing compounds, which is particularly relevant for Boron Neutron Capture Therapy (BNCT).[1] This SOP covers the essential phases of a typical preclinical Bf-PET study, from the synthesis and quality control of the radiotracer to animal preparation, injection, imaging, and data analysis. Adherence to these protocols is crucial for obtaining accurate, reproducible, and quantitatively reliable data.

The most common application of Bf-PET is to assess the accumulation of boronated compounds in tumors relative to surrounding healthy tissue. This information is vital for patient selection and treatment planning in BNCT. The protocols outlined below are designed for studies involving rodent models, such as mice and rats, and detail the necessary steps to ensure animal welfare and the integrity of the scientific data.

Experimental Protocols

Synthesis and Quality Control of [18F]FBPA

The synthesis of [18F]FBPA is a critical initial step that requires specialized radiochemistry facilities. Several methods for the synthesis of [18F]FBPA have been developed, with a common approach involving the use of an automated synthesizer.[1]

Protocol for Automated Synthesis of [18F]FBPA:

-

[18F]Fluoride Production: Produce [18F]Fluoride via the 18O(p, n)18F nuclear reaction in a cyclotron.

-

Fluorination: In the first reaction vessel, conduct the 18F-fluorination of a suitable precursor, such as a pinacol borane precursor, using a copper reagent. This reaction is typically performed at 80°C for 20 minutes in a solvent mixture like n-butanol and dimethyl acetamide.[1]

-

Purification: Pass the reaction mixture through a silica gel cartridge to remove the copper reagent.

-

Borylation: In a second reaction vessel, perform the borylation step using reagents such as bis(pinacolato)diboron, a palladium catalyst, and a phosphine ligand in a solvent like dimethylformamide (DMF). This step is typically carried out at 110°C for 20 minutes.[1]

-

Deprotection: Add hydroiodic acid to the reaction mixture and heat at 100°C for 5 minutes for deprotection.[1]

-

Final Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC) to obtain the final [18F]FBPA product.[2]

Quality Control:

Before injection, the [18F]FBPA solution must undergo rigorous quality control to ensure its suitability for in vivo use. The key parameters to be assessed are summarized in the table below.

| Parameter | Acceptance Criteria | Method |

| Radiochemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Molar Activity | > 200 GBq/mmol | HPLC |

| Half-life | 105–115 minutes | Dose Calibrator |

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 7.5 | pH meter or pH strips |

| Residual Solvents | < 5000 ppm (e.g., Ethanol, Acetic Acid) | Gas Chromatography (GC) |

Quantitative data for [18F]FBPA synthesis and quality control are presented in Table 1.

Animal Preparation

Proper animal preparation is critical for minimizing physiological variability and ensuring high-quality, reproducible PET imaging results.

Protocol for Animal Preparation:

-

Fasting: Fast animals (e.g., mice) for 8-12 hours prior to the injection of the Bf-PET tracer. This is particularly important for tracers like [18F]FBPA to reduce background signal.[3] Food should be withheld, but water should be provided ad libitum.

-

Acclimatization: Allow animals to acclimatize to the laboratory environment to minimize stress.

-

Anesthesia: Anesthetize the animal prior to injection and for the duration of the scan. A commonly used method is inhalation anesthesia with 1.5-3% isoflurane in oxygen.[1][3] The choice of anesthesia can impact tracer biodistribution and should be kept consistent throughout a study.[3]

-

Temperature Maintenance: Maintain the animal's body temperature using a heating pad or other warming device throughout the procedure, as hypothermia can alter tracer uptake.[4]

Bf-PET Tracer Injection

Intravenous (IV) injection is the preferred route for administering PET radiotracers to ensure rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents.

Protocol for Intravenous Injection:

-

Dose Preparation: Based on the animal's weight, draw the calculated dose of the Bf-PET tracer into a sterile syringe. A typical dose for a mouse is around 400 µCi (14.8 MBq) diluted in approximately 100-200 µL of sterile saline.[1] The exact activity will depend on the specific study design and imaging system.

-

Dose Measurement: Measure the radioactivity in the syringe using a dose calibrator before injection.

-

Animal Positioning: Place the anesthetized animal on a warming pad, and gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Catheterization (Optional but Recommended): For ease of injection and to minimize the risk of extravasation, consider placing a catheter into the lateral tail vein.

-

Injection: Perform the intravenous injection slowly and steadily into the lateral tail vein.

-

Post-Injection Dose Measurement: After injection, measure the residual radioactivity in the syringe to accurately determine the injected dose.

-

Injection Quality Check: The quality of the injection is crucial for quantitative studies. A poor injection can lead to a significant portion of the tracer remaining at the injection site, compromising the results.[5]

PET/CT Imaging

Protocol for PET/CT Imaging:

-

Uptake Period: Following injection, allow for an uptake period to enable the tracer to distribute throughout the body and accumulate in the target tissues. For [18F]FBPA, this period is typically 60 minutes. During this time, the animal should be kept under anesthesia and its body temperature maintained.[6]

-

Positioning: Position the animal on the scanner bed.

-

Imaging: Acquire a static PET scan for a duration of 10-20 minutes, followed by a CT scan for anatomical co-registration.[3] Dynamic imaging can also be performed, starting at the time of injection, to obtain kinetic information.

-

Post-Imaging Monitoring: After the scan, monitor the animal until it has fully recovered from anesthesia. Provide supportive care as needed, including warmth and access to food and water.[4]

Data Analysis

Protocol for PET Image Data Analysis:

-

Image Reconstruction: Reconstruct the raw PET data using an appropriate algorithm (e.g., OSEM3D).

-

Image Co-registration: Co-register the PET and CT images.

-

Region of Interest (ROI) Analysis: Draw regions of interest (ROIs) on the co-registered images over the tumor and other organs of interest (e.g., muscle, brain, liver).

-

Quantification: Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI to quantify tracer uptake.

Quantitative Data Summary

Table 1: Representative Data for [18F]FBPA Synthesis and Quality Control

| Parameter | Lot 1 | Lot 2 | Lot 3 | Reference |

| Radioactivity at EOS (GBq) | 4.38 | 4.71 | 5.06 | [4] |

| Radiochemical Yield (%) | 12.1 | 12.3 | 12.2 | [4] |

| Molar Activity (GBq/mmol) | 210 | 245 | 238 | [4] |

| Radiochemical Purity at EOS (%) | 99.2 | 99.4 | 99.3 | [4] |

| Synthesis Time (min) | 55 | 58 | 55 | [4] |

| EOS: End of Synthesis |

Table 2: Example of [18F]FBPA Biodistribution Data in a Xenograft Model

| Organ | Uptake (%ID/g) at 60 min post-injection |

| Tumor | 2.5 ± 0.5 |

| Blood | 0.8 ± 0.2 |

| Muscle | 0.6 ± 0.1 |

| Liver | 1.5 ± 0.3 |

| Kidney | 3.0 ± 0.7 |

| Brain | 1.2 ± 0.2 |

| %ID/g: Percentage of Injected Dose per gram of tissue. Data are representative and will vary based on the tumor model and experimental conditions. |

Visualizations

Caption: Experimental workflow for a preclinical Bf-PET imaging study.

Caption: Role of Bf-PET imaging in Boron Neutron Capture Therapy (BNCT).

References

- 1. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tech.snmjournals.org [tech.snmjournals.org]

- 6. google.com [google.com]

Application Notes and Protocols for Bfpet PET/CT Scans

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the image acquisition parameters and experimental protocols for PET/CT scans utilizing Bfpet, a novel Fluorine-18 labeled radiotracer. This compound, chemically known as (4-[18F]fluorophenyl)triphenylphosphonium ion, is an investigational imaging agent designed for myocardial perfusion imaging (MPI) to assess cardiovascular blood flow.[1][2][3] It functions by entering myocardial cells in proportion to blood flow and mitochondrial membrane potential, allowing for the differentiation between healthy, ischemic, and infarcted cardiac tissue.[1] Phase I clinical trials have demonstrated a favorable safety, dosimetry, and pharmacokinetic profile for this compound, characterized by rapid blood clearance and high heart-to-background ratios.[2][4]

These protocols are intended to guide researchers in the preclinical and clinical evaluation of this compound and similar radiotracers in the context of drug development and cardiovascular research.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound PET/CT scans based on available clinical trial data and general preclinical imaging guidelines.

Table 1: this compound Radiotracer Specifications

| Parameter | Value | Reference |

| Radiotracer | (4-[18F]fluorophenyl)triphenylphosphonium ion | [3] |

| Radioisotope | Fluorine-18 | [1][2] |

| Half-life | ~110 minutes | [5] |

| Application | Myocardial Perfusion Imaging (MPI) | [1][2] |

| Mechanism | Accumulates in myocardial cells in proportion to blood flow and mitochondrial membrane potential | [1] |

Table 2: Recommended Image Acquisition Parameters for this compound PET/CT

| Parameter | Preclinical (Rodent) | Clinical (Human) | Reference |

| PET Acquisition | |||

| Injected Dose | 5-10 MBq | ~370 MBq (10 mCi) | [4] |

| Uptake Period | 60 minutes | 60 minutes | [4] |

| Acquisition Mode | Dynamic or Static | Dynamic and Gated | [4] |

| Acquisition Duration | 15-30 minutes | 60-90 minutes (dynamic/whole body) | [4][6] |

| Reconstruction Algorithm | OSEM, MLEM, FBP | OSEM (Ordered Subset Expectation Maximization) | [7] |

| CT Acquisition | |||

| Tube Voltage | 40-80 kVp | 100-120 kVp | [7][8] |

| Tube Current | 160-500 µA | As Low As Reasonably Achievable (ALARA) | [8] |

| Slice Thickness | 0.5-1.5 mm | 1.0-3.0 mm | |

| Purpose | Attenuation Correction and Anatomical Localization | Attenuation Correction and Anatomical Localization | [8] |

Experimental Protocols

Preclinical Evaluation of a Novel Cardiac Radiotracer (e.g., this compound) in a Rodent Model of Myocardial Infarction

This protocol outlines a typical workflow for assessing the efficacy of a new cardiac PET tracer in a preclinical setting.

1. Animal Model and Preparation:

-

Induce myocardial infarction in a cohort of rodents (e.g., rats or mice) through surgical ligation of the left anterior descending (LAD) coronary artery.

-

Allow for a recovery period of 2-4 weeks for the infarct to stabilize.

-

House animals in a controlled environment with ad libitum access to food and water.

-

Fast animals for 4-6 hours prior to imaging to reduce physiological variability.

2. Anesthesia and Monitoring:

-

Anesthetize the animal using isoflurane (1.5-2.0%) in oxygen.[9]

-

Maintain the animal's body temperature at 37°C using a heating pad on the scanner bed.[9]

-

Monitor vital signs, including respiration and heart rate, throughout the procedure.[8]

3. Radiotracer Administration:

-

Administer the this compound radiotracer (5-10 MBq) via intravenous injection (e.g., tail vein).

-

Record the precise dose and time of injection.

4. PET/CT Image Acquisition:

-

Position the animal in the PET/CT scanner.

-

Perform a CT scan for attenuation correction and anatomical reference (40 kVp, 160 µA).[8]

-

Allow for a 60-minute uptake period post-injection.

-